molecular formula C9H16N2O4S B1410939 (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2165805-39-8

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No.: B1410939
CAS No.: 2165805-39-8
M. Wt: 248.3 g/mol
InChI Key: JXJUPQCGWOYODI-JGVFFNPUSA-N
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Description

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic compound that belongs to the class of thieno[3,4-b]pyrazine derivatives. This compound is characterized by its unique structural features, which include a thieno[3,4-b]pyrazine core, an octahydro ring system, and a methoxyacetyl group. The presence of the 6,6-dioxide functionality further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,4-b]pyrazine Core: This step involves the cyclization of appropriate precursors to form the thieno[3,4-b]pyrazine ring system.

    Hydrogenation: The thieno[3,4-b]pyrazine core is subjected to hydrogenation to introduce the octahydro ring system.

    Oxidation: The final step involves the oxidation of the thieno[3,4-b]pyrazine ring to introduce the 6,6-dioxide functionality.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the thieno[3,4-b]pyrazine core.

    Substitution: The methoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional dioxides or quinone derivatives, while reduction may produce dihydro or tetrahydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for investigating the mechanisms of enzyme-catalyzed reactions.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with biological targets, such as enzymes and receptors, makes it a promising compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of (4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering downstream signaling pathways. The presence of the methoxyacetyl group and the 6,6-dioxide functionality plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,4-b]pyrazine: The parent compound without the octahydro ring system and methoxyacetyl group.

    Octahydrothieno[3,4-b]pyrazine: Similar structure but lacks the methoxyacetyl group and 6,6-dioxide functionality.

    Methoxyacetylthieno[3,4-b]pyrazine: Contains the methoxyacetyl group but lacks the octahydro ring system and 6,6-dioxide functionality.

Uniqueness

(4aR,7aS)-1-(methoxyacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide is unique due to the combination of its structural features. The presence of the octahydro ring system, methoxyacetyl group, and 6,6-dioxide functionality distinguishes it from other similar compounds and contributes to its unique chemical reactivity and biological activity.

Properties

IUPAC Name

1-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c1-15-4-9(12)11-3-2-10-7-5-16(13,14)6-8(7)11/h7-8,10H,2-6H2,1H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXJUPQCGWOYODI-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCNC2C1CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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